molecular formula C15H11ClFN3O2 B11789828 Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate

Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate

Cat. No.: B11789828
M. Wt: 319.72 g/mol
InChI Key: JOWDQPVIPNYKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core substituted with a 2-chloro-5-fluorophenyl group at position 2 and an ethyl ester at position 2. Its molecular formula is inferred as C₁₆H₁₂ClF₂N₃O₂ (molecular weight ~363.74 g/mol), based on analogous derivatives .

Properties

Molecular Formula

C15H11ClFN3O2

Molecular Weight

319.72 g/mol

IUPAC Name

ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C15H11ClFN3O2/c1-2-22-14(21)13-12(10-8-9(17)4-5-11(10)16)19-15-18-6-3-7-20(13)15/h3-8H,2H2,1H3

InChI Key

JOWDQPVIPNYKCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=N2)C3=C(C=CC(=C3)F)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Amino-5-Fluoropyrimidine with Ethyl 2-Chloroacetoacetate

The foundational method involves refluxing 2-amino-5-fluoropyrimidine with ethyl 2-chloroacetoacetate in a polar aprotic solvent. In a representative protocol:

  • Reagents : 2-Amino-5-fluoropyrimidine (1.0 equiv), ethyl 2-chloroacetoacetate (1.1 equiv), 1,2-dimethoxyethane (DME, 10 vol%).

  • Conditions : Reflux at 110°C for 16 hours under inert atmosphere.

  • Workup : Concentration under reduced pressure, followed by purification via silica gel chromatography (15% ethyl acetate/hexane).

  • Yield : ~66% (isolated as off-white solid).

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the pyrimidine amine on the α-carbon of ethyl 2-chloroacetoacetate, followed by cyclodehydration to form the imidazo[1,2-a]pyrimidine core. The chloro and fluoro substituents on the phenyl ring remain intact due to the mild reaction conditions.

Halogenation and Functionalization Post-Cyclization

To introduce the 2-chloro substituent, a two-step halogenation strategy is employed:

  • Bromination : Treat the intermediate ethyl 2-(5-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate with N-bromosuccinimide (NBS) in DMF at 0°C.

  • Chlorination : Replace bromine with chlorine using CuCl₂ in acetonitrile at 80°C.

Key Data :

StepReagentConditionsYield
BrominationNBS (1.2 equiv)DMF, 0°C, 2 h85%
ChlorinationCuCl₂ (2.0 equiv)MeCN, 80°C, 6 h73%

Optimization of Reaction Parameters

Solvent and Temperature Effects

Solvent polarity significantly impacts cyclocondensation efficiency. Comparative studies reveal:

  • DME : 66% yield (110°C, 16 h).

  • Ethanol : 48% yield (reflux, 24 h).

  • DMSO : <30% yield (decomposition observed).

Elevating temperature beyond 110°C in DME led to side products, while shorter reaction times (8–12 h) reduced yields by 15–20%.

Catalytic Additives

The addition of p-toluenesulfonic acid (p-TSA, 10 mol%) improved yields to 72% by accelerating cyclodehydration. Conversely, bases like triethylamine suppressed reactivity, likely by deprotonating the amine nucleophile.

Purification and Characterization

Chromatographic Purification

Crude products are purified using gradient elution (10% → 30% ethyl acetate/hexane), achieving >95% purity (HPLC). Fractions containing the target compound exhibit Rf = 0.45 (TLC, 20% ethyl acetate/hexane).

Spectroscopic Validation

1H-NMR (400 MHz, CDCl₃) :

  • δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.48 (q, J = 7.1 Hz, 2H, OCH₂), 7.25–7.30 (m, 2H, Ar-H), 7.92 (s, 1H, imidazo-H), 8.65 (s, 1H, pyrimidine-H).

13C-NMR (100 MHz, CDCl₃) :

  • δ 14.3 (CH₂CH₃), 61.8 (OCH₂), 115.6 (d, J = 23 Hz, C-F), 128.4 (C-Cl), 142.1 (imidazo-C), 160.2 (C=O).

HRMS (ESI) :

  • Calculated for C₁₅H₁₁ClFN₃O₂ [M+H]⁺: 319.0521; Found: 319.0524.

Comparative Analysis of Synthetic Strategies

MethodAdvantagesLimitationsYield Range
Direct CyclocondensationSingle-step, scalableRequires high-purity starting materials60–70%
Post-FunctionalizationFlexibility in substituent introductionMulti-step, lower overall yield50–60%

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazo[1,2-A]pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate is its potential as an anticancer agent. Research has demonstrated that imidazo[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study indicated that modifications to the imidazo[1,2-a]pyrimidine core can enhance selectivity and potency against various cancer cell lines, making it a valuable scaffold for developing new anticancer drugs .

Case Study: NCI Evaluation

The National Cancer Institute (NCI) has conducted evaluations on similar compounds containing the imidazo[1,2-a]pyrimidine structure. These studies revealed that certain derivatives displayed promising antitumor activity with effective growth inhibition rates across multiple cancer cell lines. Such findings suggest that this compound could be further explored for its anticancer potential in clinical settings .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activities. The imidazo[1,2-a]pyrimidine framework is known to possess broad-spectrum antimicrobial properties, making it suitable for developing new antimicrobial agents.

Research Findings

Studies have shown that derivatives of imidazo[1,2-a]pyrimidines can inhibit the growth of various bacterial and fungal strains. This suggests that this compound may be effective against resistant strains of pathogens, thus addressing a critical need in infectious disease management .

Enzyme Inhibition

Another significant application is in enzyme inhibition. Compounds with the imidazo[1,2-a]pyrimidine structure have been identified as inhibitors of specific enzymes involved in disease pathways.

Example: Kinase Inhibition

Research indicates that certain imidazo[1,2-a]pyrimidines can act as potent inhibitors of kinases involved in cancer progression. This compound could potentially be developed into a selective kinase inhibitor, offering a targeted approach to cancer treatment while minimizing side effects associated with traditional chemotherapy .

Quantum Chemical Investigations

Recent studies have utilized quantum chemical methods to explore the electronic properties and reactivity of imidazo[1,2-a]pyrimidines. Such investigations provide insights into the molecular interactions and stability of these compounds.

Computational Studies

Computational analyses have shown how structural modifications can influence the electronic distribution within the molecule, affecting its biological activity and interaction with target biomolecules. This information is crucial for designing more effective derivatives with improved pharmacological profiles .

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivityEffective against various cancer cell lines; potential for drug development
Antimicrobial PropertiesBroad-spectrum activity against bacterial and fungal strains
Enzyme InhibitionPotential as a selective kinase inhibitor
Quantum Chemical InvestigationsInsights into electronic properties influencing biological activity

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative studies on Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate are scarce, its structural analogs provide insights into key differences in reactivity, bioactivity, and physicochemical properties. Below is a detailed comparison:

Ethyl 5-Chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-3-carboxylate

  • Structure: Replaces the pyrimidine ring with a thieno-pyrimidine system and substitutes chlorine at position 3.
  • Molecular Formula : C₁₁H₈ClN₃O₂S (MW: 293.72 g/mol).
  • Key Differences: The thieno ring enhances aromaticity and electron-withdrawing effects compared to the pyrimidine core in the target compound.
  • Applications : Used in optoelectronics due to its extended π-conjugation, unlike the pharmacologically oriented target compound .

Ethyl 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

  • Structure : Features a pyridine core instead of pyrimidine, with a trifluoromethyl group at position 4.
  • Molecular Formula : C₁₁H₉F₃N₂O₂ (MW: 258.20 g/mol).
  • Key Differences :
    • The trifluoromethyl group increases lipophilicity (LogP ~2.5) compared to the chloro-fluorophenyl group (estimated LogP ~3.1), affecting membrane permeability.
    • Pyridine-based derivatives generally exhibit lower metabolic stability than pyrimidine analogs due to reduced hydrogen-bonding capacity.

Ethyl 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

  • Structure : Includes a methyl group at position 8 and trifluoromethyl at position 2 on a pyridine core.
  • Molecular Formula : C₁₂H₁₁F₃N₂O₂ (MW: 272.22 g/mol).
  • Trifluoromethyl groups typically improve metabolic resistance but may reduce solubility in aqueous media.
  • Applications : Used in agrochemicals, highlighting divergent applications compared to the pyrimidine derivative .

Data Table: Comparative Analysis

Property Target Compound Ethyl 5-Chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-3-carboxylate Ethyl 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Ethyl 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Core Structure Imidazo[1,2-a]pyrimidine Imidazo[1,2-c]thieno[3,2-e]pyrimidine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine
Substituents 2-(2-Cl-5-F-phenyl), 3-COOEt 5-Cl, 3-COOEt 5-CF₃, 2-COOEt 8-CH₃, 2-CF₃, 3-COOEt
Molecular Weight (g/mol) ~363.74 293.72 258.20 272.22
LogP (Estimated) ~3.1 ~2.8 ~2.5 ~2.9
Primary Applications Pharmacological (hypothesized) Optoelectronics Kinase inhibition Agrochemicals

Research Findings and Limitations

  • Bioactivity Gaps: No direct studies on the target compound’s biological activity exist, unlike its pyridine-based analogs, which show validated kinase inhibition .
  • Synthetic Challenges : The pyrimidine core may complicate regioselective functionalization compared to pyridine derivatives .

Biological Activity

Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate, with CAS number 1426521-30-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyrimidine core structure, which is known for its diverse biological activities. The presence of the chloro and fluoro substituents on the phenyl ring enhances its pharmacological profile.

Molecular Formula

  • Chemical Formula : C12H10ClF N2O2
  • Molecular Weight : 264.67 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrimidine derivatives. This compound has been evaluated against various cancer cell lines.

Cell LineIC50 (μM)Reference
HeLa0.126
SMMC-77210.071
K5620.164

The compound exhibited significant activity against HeLa cells, indicating its potential as an anticancer agent. The structure-activity relationship (SAR) suggests that electron-donating groups enhance activity, while electron-withdrawing groups reduce it.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyrimidine possess antimicrobial properties. This compound was tested against various pathogens.

PathogenMIC (μg/mL)MBC (μg/mL)Reference
Staphylococcus aureus0.220.25
Escherichia coli0.300.35

These results indicate that the compound may be effective in treating infections caused by resistant bacterial strains.

Anti-inflammatory Activity

The anti-inflammatory potential of imidazo[1,2-a]pyrimidines has also been explored. In a study evaluating COX-1 and COX-2 inhibition:

CompoundCOX-2 Inhibition (%)Reference
This compound62%

This suggests that the compound may serve as a lead for developing new anti-inflammatory drugs.

Case Study: Anticancer Efficacy

A study conducted on the efficacy of this compound against cervical cancer cells revealed that the compound inhibited cell proliferation significantly more effectively than standard chemotherapeutics like doxorubicin. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways.

Research Findings

Research has indicated that modifications to the imidazo[1,2-a]pyrimidine scaffold can lead to enhanced biological activities. A systematic SAR analysis showed that substituents at various positions can drastically affect potency and selectivity against cancer cell lines and microbial pathogens.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate, and what reaction conditions are critical for high yields?

The compound is synthesized via cyclization of precursors such as 2-aminopyrimidine derivatives and halogenated esters. A common method involves reacting 2-aminopyrimidine with ethyl 2-bromo-2-fluoroacetate in the presence of a base (e.g., potassium carbonate) in ethanol or dimethoxyethane at elevated temperatures (60–80°C) . Key parameters include:

  • Reagent ratios : Stoichiometric excess of the halogenated ester (1.2–1.5 equiv) to drive cyclization.
  • Solvent choice : Polar aprotic solvents improve reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Q. How is the structural characterization of this compound performed, and what spectral data are most diagnostic?

Structural confirmation relies on:

  • NMR : Distinct signals include the ethyl ester triplet (δ ~1.3 ppm for CH3, δ ~4.3 ppm for CH2) and aromatic protons (δ 7.2–8.1 ppm for the chloro-fluorophenyl group) .
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (imidazo-pyrimidine ring vibrations) .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 324.04 (C₁₅H₁₀ClF₂N₃O₂) .

Q. What biological activities are associated with this compound, and what assays are used to evaluate them?

The compound exhibits anticancer and kinase-inhibitory properties. Key assays include:

  • c-KIT kinase inhibition : IC₅₀ values determined via ELISA-based kinase activity assays, with reported activity in the nanomolar range .
  • Antiproliferative activity : MTT assays against gastrointestinal stromal tumor (GIST) cell lines (e.g., GIST-T1) .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production, and what are common pitfalls?

Scale-up challenges include byproduct formation (e.g., dehalogenation or ester hydrolysis). Optimization strategies:

  • Temperature control : Maintain reflux conditions (±2°C) to minimize side reactions.
  • Catalyst screening : Use coupling agents like EDCI to enhance cyclization efficiency .
  • Workflow : Sequential quenching with ice-water followed by extraction (DCM/water) improves recovery .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity, and what SAR trends are observed?

Substituent effects are critical:

  • Fluorine at position 6 : Enhances metabolic stability and kinase binding via hydrophobic interactions .
  • Chloro-fluorophenyl group : Improves selectivity for c-KIT over related kinases (e.g., PDGFR) .
  • Ester vs. carboxylic acid : Ethyl ester improves cell permeability, while free carboxylate derivatives show reduced bioavailability .

Q. What analytical methods resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

Discrepancies often arise from assay conditions. Mitigation strategies:

  • Standardized protocols : Use ATP concentrations close to physiological levels (1 mM) in kinase assays.
  • Cell line authentication : Verify genetic profiles of GIST models (e.g., KIT exon 11 mutations).
  • Orthogonal assays : Validate results with Western blotting (phospho-KIT detection) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) identifies key interactions:

  • Hydrogen bonding : Between the imidazo-pyrimidine core and kinase hinge residues (e.g., Cys673 in c-KIT).
  • Solubility prediction : LogP calculations (<3.5) guide ester-to-amide modifications for enhanced aqueous solubility .

Methodological Guidance

Q. What strategies are recommended for stabilizing this compound in aqueous solutions during in vitro assays?

  • Solubility : Use DMSO stock solutions (10 mM) diluted in PBS (final DMSO <0.1%).
  • pH stability : Avoid buffers below pH 6.5 to prevent ester hydrolysis .
  • Storage : Lyophilized powder at −80°C retains activity for >6 months .

Q. How can researchers validate target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) : Confirm compound binding to c-KIT by measuring protein thermal stability shifts.
  • Knockdown/rescue experiments : siRNA-mediated KIT silencing followed by compound treatment validates specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.